molecular formula C15H17N3O B4123174 N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide

N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide

Cat. No.: B4123174
M. Wt: 255.31 g/mol
InChI Key: LOCCZYMCFLUTQL-UHFFFAOYSA-N
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Description

N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide: is an organic compound that features a benzamide group linked to a pyridine ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with ethylenediamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced at the amide group to form the corresponding amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

  • N-{2-[(3-pyridinylmethyl)amino]ethyl}acetamide
  • N-{2-[(3-pyridinylmethyl)amino]ethyl}propionamide

Comparison: N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-(pyridin-3-ylmethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(14-6-2-1-3-7-14)18-10-9-17-12-13-5-4-8-16-11-13/h1-8,11,17H,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCCZYMCFLUTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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